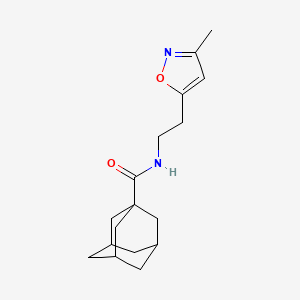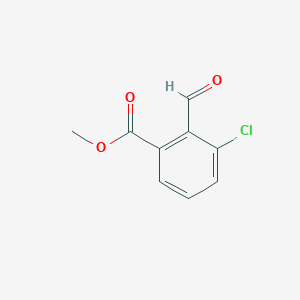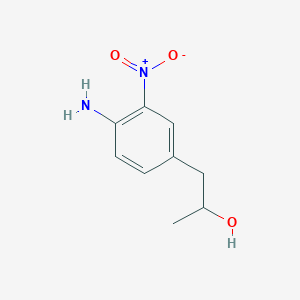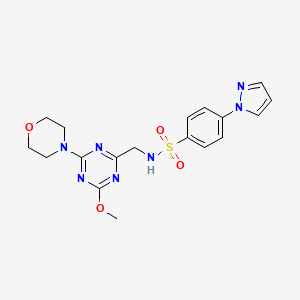
(3r,5r,7r)-N-(2-(3-methylisoxazol-5-yl)ethyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3r,5r,7r)-N-(2-(3-methylisoxazol-5-yl)ethyl)adamantane-1-carboxamide, also known as Memantine, is a medication used to treat Alzheimer's disease. It belongs to the class of drugs known as NMDA receptor antagonists, which work by blocking the activity of glutamate, a neurotransmitter that is involved in learning and memory.
Scientific Research Applications
Therapeutic Potential in Neurodegenerative Diseases
Adamantane-based scaffolds, such as amantadine and memantine, have been recognized for their pharmacological potential in treating neurodegenerative diseases like dementia, Alzheimer's, and Parkinson's disease. The pharmacological profile of these compounds, including over 75 natural and synthetic adamantane derivatives, reveals their significant potential beyond the well-known amantadine and memantine. Research indicates that derivatives like 1-fluoro- and 1-phosphonic acid adamantane might offer superior efficacy against Alzheimer's and Parkinson's diseases among other neurodegenerative conditions. This suggests a promising direction for future studies aimed at developing new therapeutic agents for these debilitating diseases (Dembitsky, Gloriozova, & Poroikov, 2020).
Versatility in Supramolecular Chemistry
The versatility of adamantane-based compounds extends to supramolecular chemistry, where they serve as a foundational element for the development of new materials with potential biomedical applications. For instance, benzene-1,3,5-tricarboxamides (BTAs), a class of compounds structurally distinct yet conceptually related to adamantane derivatives, demonstrate extensive utility across nanotechnology, polymer processing, and biomedicine due to their self-assembly into nanometer-sized structures and multivalent nature. The adaptability of BTAs underscores the broader potential of rigid, structured compounds like adamantane derivatives in various scientific and technological domains (Cantekin, De Greef, & Palmans, 2012).
properties
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11-4-15(21-19-11)2-3-18-16(20)17-8-12-5-13(9-17)7-14(6-12)10-17/h4,12-14H,2-3,5-10H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKLYLKJTUWDTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((3-chloro-4-methoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-2,6-difluorobenzamide](/img/structure/B2372981.png)
![4-[[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2372982.png)
![3-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372984.png)
![1-(7-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2372987.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2372989.png)
![6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B2372990.png)

![N-(2,4-dimethylphenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2372993.png)


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2372998.png)


